Poricoic acid AE is primarily extracted from Poria cocos, which is commonly used in traditional Chinese medicine. This fungus grows on the roots of pine trees and has been utilized for centuries for its diuretic, anti-inflammatory, and immune-boosting properties. The extraction process involves isolating the active compounds from the fruiting body or mycelium of the fungus.
Chemically, Poricoic acid AE belongs to the class of triterpenoids, which are characterized by their complex polycyclic structures. Triterpenoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
The synthesis of Poricoic acid AE can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves solvent extraction from Poria cocos, followed by purification techniques such as chromatography to isolate the compound.
The molecular structure of Poricoic acid AE features multiple rings and functional groups typical of triterpenoids. Its InChIKey is RKZGUCXRSIGYMA-QSZXRLQHSA-N, which provides a unique identifier for the compound in chemical databases .
Poricoic acid AE undergoes various chemical reactions that can modify its structure and biological activity. Key reactions include:
The stability of Poricoic acid AE during these reactions depends on environmental factors such as pH and temperature. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor these reactions.
The mechanism of action of Poricoic acid AE involves multiple pathways that contribute to its therapeutic effects. Research indicates that it may exert anti-cancer effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Studies have shown that Poricoic acid AE can inhibit cell growth in various cancer cell lines by affecting pathways such as PI3K/Akt signaling . It also promotes apoptosis through the activation of caspases and modulation of BCL2 family proteins .
Poricoic acid AE is typically a solid at room temperature with a white to off-white appearance. It is soluble in organic solvents such as ethanol but has limited solubility in water.
Key chemical properties include:
Poricoic acid AE has potential applications in pharmacology due to its bioactive properties:
Poricoic acid A (PAA) originates through the highly conserved mevalonate (MVA) pathway in Poria cocos, where squalene epoxidase (SE) serves as the critical rate-limiting enzyme. Molecular docking studies demonstrate that SE catalyzes the oxidation of squalene to 2,3-oxidosqualene—the universal precursor for all lanostane-type triterpenoids, including PAA [1] [3]. CRISPR-Cas9-mediated knockout of the PcSE gene in P. cocos significantly inhibits triterpenoid synthesis, confirming its indispensable role in the biosynthetic cascade [3]. Downstream cyclization of 2,3-oxidosqualene is mediated by oxidosqualene cyclase (OSC), which forms the tetracyclic lanostane scaffold characteristic of PAA [9].
Farnesyl diphosphate synthase (FPS) represents another pivotal enzymatic checkpoint, catalyzing the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to generate farnesyl diphosphate (FPP)—a direct precursor to squalene. Transcriptomic analyses reveal that PcFPS expression strongly correlates with total triterpenoid yield (R²=0.93, p<0.01), particularly under methyl jasmonate elicitation, which upregulates the MVA pathway [9]. Post-cyclization modifications, including hydroxylation at C-16 and carboxylation at C-21, finalize PAA’s molecular architecture, though the specific cytochrome P450 enzymes involved remain uncharacterized [4].
Table 1: Key Enzymes in Poricoic Acid A Biosynthesis
Enzyme | Gene Symbol | Function | Effect of Knockout/Inhibition |
---|---|---|---|
Squalene Epoxidase | PcSE | Converts squalene → 2,3-oxidosqualene | 85% reduction in triterpenoids [1] |
Farnesyl Diphosphate Synthase | PcFPS | Synthesizes FPP from IPP/DMAPP | Positive correlation (R²=0.93) with yield [9] |
Oxidosqualene Cyclase | PcOSC | Cyclizes 2,3-oxidosqualene → lanostane scaffold | Not experimentally verified |
HMG-CoA Reductase | PcHMGR | Rate-limiting step in mevalonate pathway | 40% triterpenoid reduction in fungi [9] |
Poria cocos exhibits strain-specific triterpenoid biosynthesis tied to its ecological niche. Monosporic strains (e.g., DZAC-Wp-H-29 (H) vs. DZAC-Wp-L-123 (L)) derived from parental strain 5.78 show divergent triterpenoid profiles, with the H strain producing 3.2-fold higher poricoic acid A than the L strain under identical conditions [5]. This variability is phylogenetically determined by differential expression of ergosterol biosynthesis genes (e.g., erg11) and triterpenoid shunt pathways [5].
Ecologically, P. cocos depends on pine root parasitism (Pinus densiflora, P. massoniana), where host-derived diterpenes may induce fungal defense responses, elevating triterpenoid production [7]. Sclerotia from Jingzhou County, China (N 26°43′36.38′′, E 109°41′15.34′′) yield 58% more PAA than those from Yunnan, attributable to distinct soil pH (5.2 vs. 6.8) and microclimate [1] [5]. Altitudinal gradients also modulate biosynthesis: strains from 800–1,000 m elevations exhibit 40% higher PAA than lowland (<500 m) counterparts due to cooler temperatures (16°C vs. 24°C) and UV exposure [8].
Table 2: Environmental and Genetic Factors Modulating Poricoic Acid A Accumulation
Factor | Condition | Effect on PAA Yield | Mechanism |
---|---|---|---|
Strain Genotype | High-yield (H) strain | ↑ 320% vs. low-yield (L) | Elevated PcSE/PcFPS expression [5] |
Host Species | Pinus massoniana roots | ↑ 22% vs. P. densiflora | Enhanced precursor availability |
Soil pH | Acidic (pH 5.2) | ↑ 58% vs. neutral (pH 6.8) | Improved mineral solubilization [1] |
Altitude | High (800–1,000 m) | ↑ 40% vs. low (<500 m) | UV-induced stress response [8] |
Temperature | 16°C | ↑ 33% vs. 24°C | Optimal enzyme kinetics [5] |
Sequential solvent extraction maximizes PAA recovery from P. cocos sclerotia. The patented CN102204936B method employs four stages:
Alkaline pre-treatment revolutionizes isolation efficiency. Residual sclerotia after hot saline extraction are treated with 0.5M NaOH at 4°C for 24 hours, increasing PAA yield by 59% compared to conventional ethanol extraction by hydrolyzing ester-bound triterpenoids [6]. Chromatographic resolution remains challenging due to structural analogs; preparative HPLC with a Waters XBridge RP-18 column (85% MeOH, 18 mL/min flow) separates PAA (RT=14.2 min) from poricoic acid B (RT=15.8 min) and polyporenic acid C (RT=17.5 min) [4] [8]. UPLC-QTOF-MS/MS enables identity confirmation via [M-H]⁻ ion at m/z 497.3378 (calc. for C₃₁H₄₆O₅: 497.3372) and diagnostic MS² fragments at m/z 453.3 (C₃₀H₄₅O₃⁺, -CO₂) and 407.3 (C₂₉H₄₃O⁺) [1] [4].
Table 3: Advanced Extraction and Purification Techniques for Poricoic Acid A
Method | Conditions | Yield Improvement | Purity Achieved |
---|---|---|---|
Ethanol Reflux | 75% EtOH, 85°C, 3 × 2 h | Baseline (0%) | 92% (crude) [2] |
Alkaline Hydrolysis | 0.5M NaOH, 4°C, 24 h post-saline extraction | ↑ 59% vs. ethanol | 95% (crude) [6] |
Preparative HPLC | C18 column, 85% MeOH, 18 mL/min | N/A | >99% [8] |
UHPLC-QTOF-MS/MS | ACQUITY UPLC HSS T3, 0.1% formic acid | Qualitative ID only | N/A [1] |
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: